BENGHE

Foundational & Exploratory
Check Availability & Pricing

Technical Guide: Spectroscopic Profiling of 3-
(Propan-2-yl)azetidine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3-(Propan-2-yl)azetidine
CAS No.: 1423116-93-1
Cat. No.: B2910699

Get Quote

Executive Summary & Compound Profile

3-(Propan-2-yl)azetidine is a constrained, four-membered nitrogen heterocycle substituted at

the C3 position. Unlike planar aromatic rings, this scaffold introduces specific 3D vectors

(puckering) and lowers molecular planarity, a key parameter in modern fragment-based drug

design (FBDD).

Property

Data

IUPAC Name

3-(Propan-2-yl)azetidine

Common Name

3-Isopropylazetidine

Formula

CeH13N

MW

99.18 g/mol

CAS (HCl salt)

1423024-42-3

CAS (Free base)

N/A (Often prepared in situ)

Boiling Point

~125-130 °C (Predicted, Free Base)
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Mass Spectrometry (MS) Profiling

Objective: Confirmation of molecular weight and substructure analysis via fragmentation logic.

lonization & Molecular lon[1]

o Method: ESI+ (Electrospray lonization) or El (Electron Impact).
e Observed lon (ESI):[M+H]* = 100.18 m/z.

o Note: As a secondary amine, the nitrogen readily protonates. In high-resolution MS
(HRMS), expect m/z 100.1126 (calc).

e Observed lon (El):M*e = 99 m/z.

Diagnostic Fragmentation Pathways (EI/CID)

Azetidines undergo characteristic ring-opening and side-chain cleavages.

Fragment (m/z) Loss Mechanism

99 M Parent ion (weak in El due to
ring strain).

Loss of Methyl («CHs):
84 M- 15 Cleavage from the isopropyl
group.

Loss of Isopropyl («C3H7):
56 M - 43 Cleavage of the C3-side chain
bond.

Retro-[2+2] Cycloaddition:
) ) Characteristic of azetidines,
70/71 Ring Opening o
often yielding ethylene and

imine fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: Validation of the 4-membered ring integrity and the isopropyl substituent

connectivity.

'H NMR Analysis (400 MHz, CDCIs)

Context: The spectrum is dominated by the symmetry of the azetidine ring. Note that in the HCI
salt (D20/DMSO0-ds), chemical shifts for a-protons (H2/H4) will shift downfield by ~0.5-1.0 ppm
due to the ammonium cation.

Anticipated Chemical Shifts (Free Base):
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Critical Validation Check (Self-Validating Protocol):

o Symmetry Test: If the H2 and H4 protons appear as complex multiplets rather than a

simplified triplet/dd, the ring may be locked in a puckered conformation (slow inversion) or

the sample contains a chiral impurity breaking symmetry.
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e COSY Correlation:

o

Crosspeak A: H-2' (0.9 ppm) < H-1' (1.6 ppm).

[¢]

Crosspeak B: H-1' (1.6 ppm) < H-3 (2.3 ppm).

[¢]

Crosspeak C: H-3 (2.3 ppm) < H-2/H-4 (3.5 ppm).

[e]

Pass Criteria: An unbroken chain of coupling from the methyl terminus to the ring nitrogen
o-protons.

13C NMR Analysis (100 MHz, CDCIs)

e C-2, C-4 (Ring):~54-56 ppm. (Diagnostic secondary carbon).
e C-3 (Ring):~35—-40 ppm. (Tertiary carbon, shielded relative to C2/4).
e C-1'(Isopropyl CH):~30-32 ppm.
e C-2' (Isopropyl CH3):~19-21 ppm.
Infrared (IR) Spectroscopy
Objective: Identification of functional groups and ring strain.[1]
e N-H Stretch:3250-3400 cm™.
o Free Base:[2] Weak/Medium broad band (secondary amine).
o HCI Salt: Broad, strong absorption extending to 2500 cm~* (ammonium).

e C-H Stretch (sp?):2850-2960 cm~1. Strong bands corresponding to the isopropyl methyls
and ring methylenes.

e Ring Strain Fingerprint:900-1000 cm~1.

o Azetidines exhibit a characteristic "ring breathing" mode in this region, distinct from acyclic
amines.
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e C-N Stretch:1100-1250 cm™1.

Experimental Protocols
Sample Preparation for NMR (HCI Salt to Free Base)

Rationale: Most commercial samples are supplied as the stable HCI salt. Analyzing the salt
directly in CDCls often results in poor solubility or broadened peaks.

Suspend: Place 10 mg of 3-isopropylazetidine HCI in a 2 mL vial.

Basify: Add 0.5 mL of 1M NaOH or saturated NaHCOs.

Extract: Add 0.6 mL of CDCIs. Shake vigorously for 30 seconds.

Separate: Allow layers to separate. The free base will partition into the bottom CDCls layer.

Dry: Carefully pipette the bottom layer through a small plug of anhydrous K2COs (to remove
water) directly into the NMR tube.

o Warning: Azetidines can be volatile. Avoid prolonged evaporation or heating.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 3-
isopropylazetidine using the data above.
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Unknown Sample

(Suspected 3-iPr-Azetidine)

Step 1: Mass Spec (ESI+)

e =100

Yes

Step 2: 1H NMR (CDCI3)

Doublet at ~0.9 ppm (6H)?
Triplet/m at ~3.5 ppm (4H)?

No

Step 3: COSY Correlations Reject Structure
(Me -> CH -> Ring CH -> Ring CH2) (Check for Ring Opening)

Structure Confirmed

Click to download full resolution via product page

Figure 1: Decision tree for the structural validation of 3-isopropylazetidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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